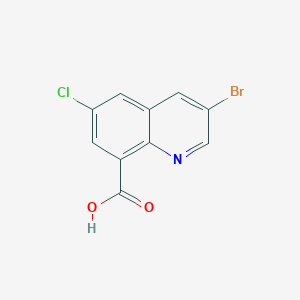
3-Bromo-6-chloroquinoline-8-carboxylic acid
Overview
Description
3-Bromo-6-chloroquinoline-8-carboxylic acid is a chemical compound used for research and development . It is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Bromo-6-chloroquinoline-8-carboxylic acid, involves several steps. These include the Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . The synthesis process also involves the use of various catalysts and reagents .Molecular Structure Analysis
The molecular formula of 3-Bromo-6-chloroquinoline-8-carboxylic acid is C10H5BrClNO2 . The average mass is 286.509 Da and the mono-isotopic mass is 284.919220 Da .Scientific Research Applications
Organic Synthesis
3-Bromo-6-chloroquinoline-8-carboxylic acid: is a valuable building block in organic synthesis. It can undergo various chemical reactions, including electrophilic and nucleophilic substitution, due to its reactive halogen substituents. This makes it a versatile reagent for constructing complex organic molecules, particularly in the synthesis of biologically active quinoline derivatives .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of a wide range of pharmaceuticals. Quinoline derivatives are known for their therapeutic properties, and 3-Bromo-6-chloroquinoline-8-carboxylic acid can be used to develop new drugs with potential antibacterial, antifungal, antimalarial, and anti-inflammatory activities .
Catalysis
The compound can be utilized in catalytic cycles, especially in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This is crucial for creating carbon-carbon bonds in pharmaceuticals and agrochemicals .
Material Science
In material science, 3-Bromo-6-chloroquinoline-8-carboxylic acid can be employed to synthesize organic semiconductors. These materials are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices .
Chemical Engineering
Chemical engineers can explore the use of 3-Bromo-6-chloroquinoline-8-carboxylic acid in process optimization. Its predictable reactivity profile allows for the efficient design of synthesis pathways, potentially reducing waste and improving yield in industrial chemical processes .
Environmental Chemistry
Lastly, this compound’s derivatives could be investigated for their role in environmental chemistry, such as in the development of sensors for pollutants or in the study of degradation pathways of organic compounds in the environment .
Safety and Hazards
properties
IUPAC Name |
3-bromo-6-chloroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-1-5-2-7(12)3-8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEMCPLCSXGKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855908 | |
| Record name | 3-Bromo-6-chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloroquinoline-8-carboxylic acid | |
CAS RN |
860206-90-2 | |
| Record name | 8-Quinolinecarboxylic acid, 3-bromo-6-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860206-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



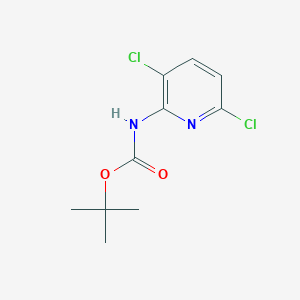
![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)

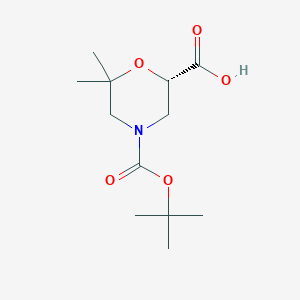



![[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride](/img/structure/B1445656.png)
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)

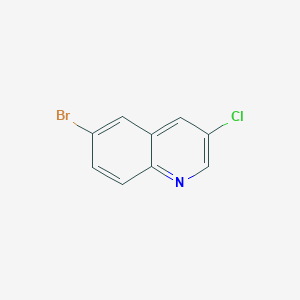
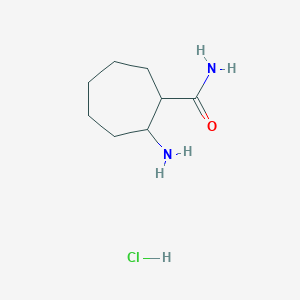
![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)
![[5-(2-Furoyl)-2-thienyl]acetic acid](/img/structure/B1445670.png)